3-[(hydroxyamino)methyl]benzoic acid
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Overview
Description
3-[(Hydroxyamino)methyl]benzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where a hydroxyamino group is attached to the benzene ring at the meta position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(hydroxyamino)methyl]benzoic acid typically involves the nitration of methyl benzoate followed by reduction and hydrolysis. The nitration step introduces a nitro group at the meta position, which is then reduced to an amino group. The amino group is subsequently hydroxylated to form the hydroxyamino group. Finally, hydrolysis of the ester group yields the desired benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Hydroxyamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Products include nitroso or nitro derivatives of the benzoic acid.
Reduction: The major product is 3-(aminomethyl)benzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.
Scientific Research Applications
3-[(Hydroxyamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(hydroxyamino)methyl]benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxyamino group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
3-(Nitromethyl)benzoic acid: Contains a nitro group instead of a hydroxyamino group.
3-(Hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a hydroxyamino group.
Uniqueness
3-[(Hydroxyamino)methyl]benzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1258540-35-0 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-[(hydroxyamino)methyl]benzoic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-4,9,12H,5H2,(H,10,11) |
InChI Key |
LSIUZMCKBHLCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNO |
Purity |
0 |
Origin of Product |
United States |
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